molecular formula C20H27N3O6S B8821044 N-Nitroso Tamsulosin Impurity CAS No. 2892260-31-8

N-Nitroso Tamsulosin Impurity

Cat. No.: B8821044
CAS No.: 2892260-31-8
M. Wt: 437.5 g/mol
InChI Key: LFRHEOVVLUGWRH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso Tamsulosin Impurity typically involves the nitrosation of tamsulosin. Nitrosation is a chemical reaction that introduces a nitroso group (NO) into an organic compound. This process is usually performed using nitrous acid, which is generated in situ by acidifying a sodium nitrite solution . The reaction conditions often require a strong nucleophile to catalyze the NO+ synthon transfer, with common nucleophiles including chloride, bromide, thiocyanate, or thiourea .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control measures to ensure the purity of the final product and to minimize the presence of other nitrosamine impurities. The use of tert-butyl nitrite under solvent-free conditions has been reported as an efficient method for the synthesis of various N-nitroso compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Tamsulosin Impurity undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives of this compound.

Scientific Research Applications

N-Nitroso Tamsulosin Impurity has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitroso Tamsulosin Impurity involves its interaction with cellular components, leading to potential carcinogenic effects. Nitrosamines are known to form DNA adducts, which can result in mutations and ultimately lead to cancer . The molecular targets and pathways involved include the formation of nitrosamine-DNA adducts and the subsequent activation of oncogenes.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosodibutylamine (NDBA)
  • N-Nitrosomorpholine (NMOR)
  • N-Nitrosopyrrolidine (NPIP)

Uniqueness

N-Nitroso Tamsulosin Impurity is unique due to its specific structure derived from tamsulosin, which is not commonly found in other nitrosamines. This uniqueness makes it a specific target for analytical methods aimed at detecting nitrosamine impurities in pharmaceuticals .

Properties

CAS No.

2892260-31-8

Molecular Formula

C20H27N3O6S

Molecular Weight

437.5 g/mol

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethyl-nitrosoamino]propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H27N3O6S/c1-4-28-17-7-5-6-8-18(17)29-12-11-23(22-24)15(2)13-16-9-10-19(27-3)20(14-16)30(21,25)26/h5-10,14-15H,4,11-13H2,1-3H3,(H2,21,25,26)/t15-/m1/s1

InChI Key

LFRHEOVVLUGWRH-OAHLLOKOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN([C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N)N=O

Canonical SMILES

CCOC1=CC=CC=C1OCCN(C(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N)N=O

Origin of Product

United States

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